molecular formula C10H11NO3 B1590327 5,6-Dimethoxyisoindolin-1-one CAS No. 59084-72-9

5,6-Dimethoxyisoindolin-1-one

Cat. No.: B1590327
CAS No.: 59084-72-9
M. Wt: 193.2 g/mol
InChI Key: XEPUCMWDFXRDHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxyisoindolin-1-one: is a chemical compound with the molecular formula C10H11NO3 It is a derivative of isoindolinone, characterized by the presence of two methoxy groups at the 5 and 6 positions of the isoindolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxyisoindolin-1-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular amidation of methyl 2-formylbenzoate derivatives. This reaction can be facilitated by using catalysts such as phenylphosphonic acid under acidic conditions . The general reaction scheme involves the formation of an intermediate, which undergoes ring closure to yield the desired isoindolinone compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethoxyisoindolin-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the isoindolinone ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted isoindolinone derivatives.

Scientific Research Applications

Chemistry: 5,6-Dimethoxyisoindolin-1-one is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: Isoindolinone derivatives, including this compound, have shown potential biological activities such as antiviral, anticancer, and antimicrobial properties . These compounds are being investigated for their ability to interact with biological targets and pathways, making them candidates for drug development.

Industry: In the materials science field, this compound can be used as a precursor for the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for industrial applications .

Mechanism of Action

The mechanism of action of 5,6-Dimethoxyisoindolin-1-one in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific biological activity being studied. For example, in anticancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms .

Comparison with Similar Compounds

    Isoindolin-1-one: The parent compound without methoxy substitutions.

    5-Methoxyisoindolin-1-one: A derivative with a single methoxy group.

    6-Methoxyisoindolin-1-one: Another derivative with a single methoxy group.

Comparison: 5,6-Dimethoxyisoindolin-1-one is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The dual methoxy substitution can enhance its solubility and ability to interact with biological targets compared to its mono-methoxy or unsubstituted counterparts .

Properties

IUPAC Name

5,6-dimethoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPUCMWDFXRDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509839
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59084-72-9
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxyisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxyisoindolin-1-one
Reactant of Route 3
5,6-Dimethoxyisoindolin-1-one
Reactant of Route 4
5,6-Dimethoxyisoindolin-1-one
Reactant of Route 5
5,6-Dimethoxyisoindolin-1-one
Reactant of Route 6
Reactant of Route 6
5,6-Dimethoxyisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.